3'-dehydro-ATP
Description
3'-Dehydro-ATP is a modified adenosine triphosphate (ATP) analog characterized by a structural alteration at the 3'-position of the ribose moiety. Such modifications are known to influence nucleotide interactions with enzymes, binding affinity, and metabolic stability . ATP analogs with 3'-position alterations, such as 3'-deoxyATP, 3'-azido, and 3'-amino derivatives, have been extensively studied to elucidate their biochemical roles, making them relevant comparators for inferring 3'-dehydro-ATP's properties.
Properties
Molecular Formula |
C10H14N5O13P3 |
|---|---|
Molecular Weight |
505.17 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,7-,10-/m1/s1 |
InChI Key |
DWVQEFBZTUVQKH-XMRAEQSQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous ATP Derivatives
The table below summarizes key structural modifications, enzymatic interactions, and applications of ATP analogs with 3'-position alterations, based on evidence from diverse sources:
Enzymatic Activity and Inhibition Profiles
Competitive Inhibition
- 3'-DeoxyATP : Demonstrates weak competition with ATP in (2'-5')(A)ₙ synthetase reactions, suggesting reduced binding affinity due to the absence of the 3'-hydroxyl group, which may hinder enzyme-substrate interactions .
- 3'-Deoxy-3'-amino-ATP: Acts as a potent competitive inhibitor (Ki = 2.3 μM), likely due to the amino group mimicking the natural ATP structure while preventing catalytic turnover .
Substrate Utilization
- TNP-ATP : Retains hydrolyzability by heavy meromyosin ATPase but with altered kinetics, as the bulky trinitrophenyl group may sterically hinder active-site interactions .
- 3'-(O-Propargyl)-ATP : Serves as a substrate analog for enzymatic studies, enabling propargylamine-based labeling to track ATP-dependent processes .
Irreversible Binding
- 2',3'-Dialdehyde ATP : Forms Schiff bases with lysine residues in ATP-binding pockets, irreversibly inhibiting enzymes like F1-ATPase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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